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molecular formula C7H14O5S B8771028 (S)-o-Isopropylidene glycerol mesylate CAS No. 90129-42-3

(S)-o-Isopropylidene glycerol mesylate

Cat. No. B8771028
M. Wt: 210.25 g/mol
InChI Key: YGNUPHMVMXPKGU-LURJTMIESA-N
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Patent
US08658646B2

Procedure details

To a solution of (2,2-dimethyl-[1,3]dioxolan-4-yl)-methanol (1.25 g, 9.46 mmol) and triethylamine (9.2 ml, 66.2 mmol) in dichloromethane (60 ml) at 0° C. was slowly added methanesulfonyl chloride (2.2 ml, 28.4 mmol). The reaction mixture was stirred at 0° C. for 2 h then quenched with water and the aqueous layer was extracted with dichloromethane. The combined organics were washed with 10% citric acid, sat NaHCO3, and brine then dried over MgSO4 and concentrated to afford methanesulfonic acid 2,2-dimethyl-[1,3]dioxolan-4-ylmethyl ester as a light brown oil which was used without further purification.
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
9.2 mL
Type
reactant
Reaction Step Two
Quantity
2.2 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:9])[O:6][CH:5]([CH2:7][OH:8])[CH2:4][O:3]1.C(N(CC)CC)C.[CH3:17][S:18](Cl)(=[O:20])=[O:19]>ClCCl>[CH3:1][C:2]1([CH3:9])[O:6][CH:5]([CH2:7][O:8][S:18]([CH3:17])(=[O:20])=[O:19])[CH2:4][O:3]1

Inputs

Step One
Name
Quantity
1.25 g
Type
reactant
Smiles
CC1(OCC(O1)CO)C
Step Two
Name
Quantity
9.2 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
2.2 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Four
Name
Quantity
60 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C.
CUSTOM
Type
CUSTOM
Details
then quenched with water
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with dichloromethane
WASH
Type
WASH
Details
The combined organics were washed with 10% citric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1(OCC(O1)COS(=O)(=O)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08658646B2

Procedure details

To a solution of (2,2-dimethyl-[1,3]dioxolan-4-yl)-methanol (1.25 g, 9.46 mmol) and triethylamine (9.2 ml, 66.2 mmol) in dichloromethane (60 ml) at 0° C. was slowly added methanesulfonyl chloride (2.2 ml, 28.4 mmol). The reaction mixture was stirred at 0° C. for 2 h then quenched with water and the aqueous layer was extracted with dichloromethane. The combined organics were washed with 10% citric acid, sat NaHCO3, and brine then dried over MgSO4 and concentrated to afford methanesulfonic acid 2,2-dimethyl-[1,3]dioxolan-4-ylmethyl ester as a light brown oil which was used without further purification.
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
9.2 mL
Type
reactant
Reaction Step Two
Quantity
2.2 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:9])[O:6][CH:5]([CH2:7][OH:8])[CH2:4][O:3]1.C(N(CC)CC)C.[CH3:17][S:18](Cl)(=[O:20])=[O:19]>ClCCl>[CH3:1][C:2]1([CH3:9])[O:6][CH:5]([CH2:7][O:8][S:18]([CH3:17])(=[O:20])=[O:19])[CH2:4][O:3]1

Inputs

Step One
Name
Quantity
1.25 g
Type
reactant
Smiles
CC1(OCC(O1)CO)C
Step Two
Name
Quantity
9.2 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
2.2 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Four
Name
Quantity
60 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C.
CUSTOM
Type
CUSTOM
Details
then quenched with water
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with dichloromethane
WASH
Type
WASH
Details
The combined organics were washed with 10% citric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1(OCC(O1)COS(=O)(=O)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08658646B2

Procedure details

To a solution of (2,2-dimethyl-[1,3]dioxolan-4-yl)-methanol (1.25 g, 9.46 mmol) and triethylamine (9.2 ml, 66.2 mmol) in dichloromethane (60 ml) at 0° C. was slowly added methanesulfonyl chloride (2.2 ml, 28.4 mmol). The reaction mixture was stirred at 0° C. for 2 h then quenched with water and the aqueous layer was extracted with dichloromethane. The combined organics were washed with 10% citric acid, sat NaHCO3, and brine then dried over MgSO4 and concentrated to afford methanesulfonic acid 2,2-dimethyl-[1,3]dioxolan-4-ylmethyl ester as a light brown oil which was used without further purification.
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
9.2 mL
Type
reactant
Reaction Step Two
Quantity
2.2 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:9])[O:6][CH:5]([CH2:7][OH:8])[CH2:4][O:3]1.C(N(CC)CC)C.[CH3:17][S:18](Cl)(=[O:20])=[O:19]>ClCCl>[CH3:1][C:2]1([CH3:9])[O:6][CH:5]([CH2:7][O:8][S:18]([CH3:17])(=[O:20])=[O:19])[CH2:4][O:3]1

Inputs

Step One
Name
Quantity
1.25 g
Type
reactant
Smiles
CC1(OCC(O1)CO)C
Step Two
Name
Quantity
9.2 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
2.2 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Four
Name
Quantity
60 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C.
CUSTOM
Type
CUSTOM
Details
then quenched with water
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with dichloromethane
WASH
Type
WASH
Details
The combined organics were washed with 10% citric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1(OCC(O1)COS(=O)(=O)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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